molecular formula C14H10FNS B1445577 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS No. 1381944-29-1

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Cat. No.: B1445577
CAS No.: 1381944-29-1
M. Wt: 243.3 g/mol
InChI Key: WSYKTWQDJFYUPX-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H10FNS and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a fluoro group, a methylsulfanyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Thioether Formation:

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfanyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzamide
  • 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzoic acid
  • 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde

Uniqueness

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the methylsulfanyl group provides additional sites for chemical modification .

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKTWQDJFYUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743025
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-29-1
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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